molecular formula C10H13NO2S2 B061231 2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester CAS No. 173281-01-1

2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester

Cat. No.: B061231
CAS No.: 173281-01-1
M. Wt: 243.4 g/mol
InChI Key: BUBJJJMGHWCARG-UHFFFAOYSA-N
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Description

2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused thieno[2,3-c]thiopyran scaffold, a privileged structure known for its diverse biological activities. The presence of both electron-rich thiophene and thiopyran rings, along with the strategic placement of an amino group and an ethyl ester, makes it a versatile intermediate for the synthesis of novel small molecule libraries. Its primary research value lies in its potential as a core scaffold for developing inhibitors of various kinases and other enzymatic targets. Researchers utilize this compound to explore structure-activity relationships (SAR) in programs targeting cancer, inflammatory diseases, and central nervous system (CNS) disorders. The ethyl ester functionality provides a convenient handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, enabling the rapid generation of analogs for high-throughput screening and lead optimization. This reagent is intended For Research Use Only and is a valuable asset for chemists and biologists engaged in early-stage pharmaceutical research.

Properties

IUPAC Name

ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-2-13-10(12)8-6-3-4-14-5-7(6)15-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBJJJMGHWCARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCSC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406916
Record name ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173281-01-1
Record name ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
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Preparation Methods

Reaction Mechanism and Optimization

A mixture of 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10.0 g, 0.045 mol), ethyl cyanoacetate (5.1 g, 0.045 mol), and sulfur (1.44 g, 0.045 mol) is refluxed in dimethylformamide (DMF, 100 mL) with potassium carbonate (6.21 g, 0.045 mol) for 12 hours. The reaction proceeds via nucleophilic attack of the thiolate anion on the cyanoacetate, followed by cyclization and aromatization. Post-reaction workup includes filtration, solvent removal under reduced pressure, and purification via silica gel chromatography, yielding 8.2 g (72%) of the target compound.

Key Parameters:

ParameterValue
Temperature120–130°C (reflux)
SolventDMF
Catalyst/BaseK₂CO₃
Reaction Time12 hours
Yield72%

This method is favored for its scalability and reproducibility, with DMF enhancing solubility and reaction kinetics.

Halogenation-Coupling Strategies

Adapted from CN Patent 110,818,661B , halogenation-coupled cyclization offers an alternative route, particularly for introducing functional diversity. While originally designed for benzofuran derivatives, the methodology has been extrapolated to thiopyran systems.

Stepwise Halogenation and Cyclization

  • Halogenation : 4-Amino-2-hydroxybenzoic acid ethyl ester is treated with N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 3,5-dibromo-4-amino-2-hydroxybenzoate.

  • Coupling : The dibrominated intermediate reacts with triethylsilyl acetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI, forming a silyl-protected alkyne intermediate.

  • Deprotection and Cyclization : Acidic removal of the silyl group induces spontaneous cyclization, generating the thiopyran core.

Comparative Yields:

StepYield (%)
Halogenation85
Coupling70
Cyclization78

Although this method requires multiple steps, it allows for regioselective functionalization, which is critical for derivatives used in drug discovery.

Heterocyclic Fusion Approaches

Academic studies, such as those in Progress in Heterocyclic Chemistry , highlight fusion reactions between pyrimidine moieties and preformed thiopyran intermediates. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a starting material, undergoing cyclization with thiourea or cyanamide to form the thieno[2,3-c]thiopyran system.

Cyclization with Thiourea

Heating the thiophene precursor with thiourea in ethanol at 80°C for 8 hours induces ring expansion, with the amino group originating from the thiourea. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding 65–70% of the target compound.

Reaction Conditions:

  • Solvent : Ethanol

  • Temperature : 80°C

  • Catalyst : None (thermal cyclization)

  • Purification : Recrystallization from ethanol/water

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing, reducing side reactions. Key industrial adaptations include:

  • Solvent Recycling : DMF is recovered via fractional distillation, lowering costs and environmental impact.

  • Catalyst Recovery : Palladium catalysts from coupling steps are filtered and reused, enhancing sustainability.

  • Quality Control : Melting point (117–118°C) and HPLC purity (>98%) are monitored to meet pharmaceutical standards.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 2.85–3.10 (m, 4H, thiopyran-CH₂), 4.30 (q, 2H, -OCH₂), 5.20 (s, 2H, -NH₂).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 257.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for the development of new pharmaceuticals. Its derivatives are being investigated for various therapeutic effects:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, modifications to the thiopyran ring can enhance activity against resistant bacterial strains.
  • Anti-inflammatory Effects : Research has demonstrated that certain analogs can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Agricultural Science

The compound's derivatives are being explored as potential agrochemicals:

  • Pesticidal Activity : Research indicates that some derivatives possess insecticidal properties, making them candidates for the development of environmentally friendly pesticides.
  • Herbicidal Potential : Certain formulations have shown effectiveness in inhibiting weed growth without affecting crop yields.

Material Science

In material science, the compound is being evaluated for its utility in creating novel materials:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the amino group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2020) demonstrated that specific derivatives could reduce inflammation markers in vitro. The study highlighted the potential of these compounds to serve as anti-inflammatory agents in clinical settings .

Comparative Data Table

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial AgentsEffective against MRSA
Anti-inflammatory DrugsReduced inflammation markers
Agricultural SciencePesticidesInsecticidal properties observed
HerbicidesEffective weed growth inhibition
Material SciencePolymer MonomersTailored properties for coatings

Mechanism of Action

The mechanism by which ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique thieno[2,3-c]thiopyran structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C₁₁H₁₃NO₂S₂
  • Molecular Weight : 271.36 g/mol (calculated).
  • Key Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 1.34 (t, 3H, -CH₂CH₃), 4.29 (q, 2H, -OCH₂), 4.61 (s, 2H, thiopyran H), 11.04 (s, 1H, -NH) .
    • ¹³C NMR : Signals for the thiopyran ring carbons (δ 27–64 ppm), ester carbonyl (δ 167 ppm), and thiocarbonyl (δ 130 ppm) .

The compound belongs to a class of 2-aminothiophene derivatives, which are widely explored for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs:

Key Differences:

Core Heterocycle: The target compound contains a thiopyran ring fused to thiophene, whereas analogs like Analog 1 and Analog 3 feature fused benzene or pyridine rings, respectively. Analog 2 replaces the thiopyran sulfur with an oxygen atom (pyran), altering electronic properties and solubility .

Substituent Effects :

  • The ethyl ester in the target compound offers moderate hydrolytic stability compared to the tert-butyl ester in Analog 2, which is more resistant to enzymatic degradation .
  • Analog 3 ’s methyl groups at C4 and C6 increase steric hindrance, reducing reactivity in acylation reactions .

Synthetic Flexibility: The target compound’s amino group is highly reactive, enabling derivatization via acylation (e.g., with cyclopropanecarbonyl chloride) or sulfonylation . Analog 1 lacks fused heteroatoms, limiting its utility in generating complex heterocyclic systems .

Key Findings:
  • Cytotoxicity : Analog 1 shows superior anticancer activity compared to the target compound, likely due to its planar benzothiophene core enhancing DNA intercalation .
  • Solubility : The target compound’s moderate solubility (0.15 mg/mL) makes it suitable for organic-phase reactions, whereas Analog 3’s higher solubility is advantageous for aqueous applications .

Biological Activity

2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H13NO2S2
  • Molecular Weight : 243.34 g/mol
  • CAS Number : 173281-01-1

Antimicrobial Activity

Research indicates that derivatives containing the thieno[2,3-c]thiopyran moiety exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus31.25 μg/mLHigh
Escherichia coli62.5 μg/mLModerate
Streptococcus pyogenes31.25 μg/mLHigh

These results suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The compound has shown potential as an anticancer agent through various mechanisms:

  • Inhibition of Tumor Growth : Studies have demonstrated that compounds similar to 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting MDM2 : Some derivatives have been identified as potent inhibitors of the MDM2 protein, which plays a crucial role in cancer cell survival and proliferation .

The biological activity of 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit various enzymes involved in cellular signaling pathways, including tyrosine-protein phosphatases .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Gene Expression : Some studies suggest that it can alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thieno[2,3-c]thiopyran derivatives against clinical isolates. The findings revealed that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics like ampicillin and cefepime .

Study on Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that certain derivatives significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a thiophene precursor (e.g., ethyl 2-aminothiophene-3-carboxylate) with sulfur-containing reagents under acidic conditions. For example, Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, has been used to generate structurally similar thieno-thiopyran derivatives . Key steps include:

  • Cyanoacetylation of the amino group using 1-cyanoacetyl-3,5-dimethylpyrazole.
  • Cyclization under reflux with H2SO4 or HCl to form the thiopyran ring .
    • Critical Parameters : Reaction temperature (40–50°C), solvent choice (toluene for Knoevenagel; ethanol for recrystallization), and acid concentration (e.g., 98% H2SO4> for cyclization) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Look for key functional groups:
  • C=O stretch : ~1738 cm<sup>−1</sup> (ester carbonyl).
  • N-H stretch : ~3300–3400 cm<sup>−1</sup> (amine).
  • C-S stretch : ~2589 cm<sup>−1</sup> (thiophene/thioether) .
  • <sup>1</sup>H/<sup>13</sup>C NMR :
  • Ethyl ester protons: δ 1.2–1.4 ppm (CH3), δ 4.1–4.3 ppm (CH2).
  • Thieno-thiopyran ring protons: δ 2.5–3.5 ppm (methylene groups), δ 6.5–7.5 ppm (aromatic protons if substituted) .
  • HRMS : Confirm molecular ion [M<sup>+</sup>] and fragmentation patterns (e.g., loss of CO2Et group) .

Q. What preliminary biological screening protocols are recommended?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using disk diffusion or microdilution (MIC determination). Compare with reference drugs like ampicillin .
  • Cytotoxicity Screening : Use MTT assay on mammalian cell lines (e.g., HeLa) to assess IC50. Include multidrug-resistant cell lines for comparative analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster Knoevenagel condensation .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 5–6 hours) and improves yields (85–94% vs. 72–94%) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to isolate high-purity product .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on antimicrobial potency. For example, 3,4-dimethoxyphenyl analogs show higher antifungal activity than 2,4-dimethoxy derivatives .
  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×10<sup>6</sup> CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Mechanistic Studies : Perform time-kill assays or ROS (reactive oxygen species) detection to differentiate bactericidal vs. bacteriostatic effects .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp27, Thr113) .
  • QSAR Modeling : Train models on datasets with >50 analogs. Descriptors like logP, polar surface area, and H-bond donors correlate with membrane permeability .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) for top docked candidates .

Q. How to address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine adduct) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) using emulsion-solvent evaporation. Characterize with DLS and TEM .
  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance solubility ≥5 mg/mL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester

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